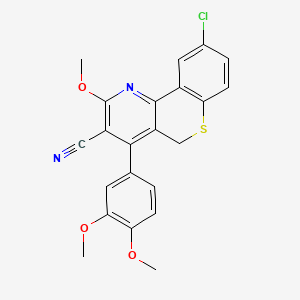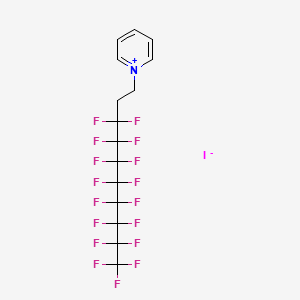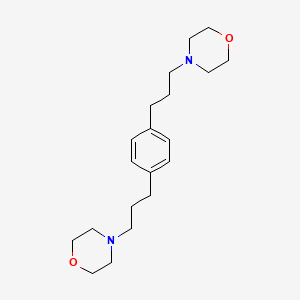
Lead dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead dibenzoate is an organometallic compound with the chemical formula ( \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It is a derivative of benzoic acid where two benzoate ions are coordinated to a lead ion. This compound is known for its unique properties and applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead dibenzoate can be synthesized through the reaction of lead(II) acetate with benzoic acid. The reaction typically involves dissolving lead(II) acetate in water and then adding benzoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The reaction can be represented as: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{C}_7\text{H}_6\text{O}_2 \rightarrow \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 + 2 \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor where lead(II) acetate and benzoic acid are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be easily scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Lead dibenzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: The benzoate ions in this compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligands such as chloride or nitrate ions can be introduced to replace the benzoate ions.
Major Products Formed:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead or lead(II) compounds.
Substitution: Lead chloride, lead nitrate, etc.
Aplicaciones Científicas De Investigación
Lead dibenzoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.
Industry: It is used in the production of certain types of plastics and as a stabilizer in the manufacturing of polymers.
Mecanismo De Acción
The mechanism by which lead dibenzoate exerts its effects involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to the inhibition of enzyme activity and interference with cellular processes. The benzoate ions may also play a role in the compound’s overall reactivity and interactions.
Comparación Con Compuestos Similares
Lead(II) acetate: Another lead compound with acetate ions instead of benzoate ions.
Lead(II) chloride: Contains chloride ions instead of benzoate ions.
Lead(II) nitrate: Contains nitrate ions instead of benzoate ions.
Comparison: Lead dibenzoate is unique due to the presence of benzoate ions, which impart different chemical properties compared to other lead compounds. For example, this compound may have different solubility and reactivity profiles compared to lead(II) acetate or lead(II) chloride. The aromatic nature of the benzoate ions also influences the compound’s interactions with other molecules, making it distinct from other lead compounds.
Propiedades
Número CAS |
873-54-1 |
|---|---|
Fórmula molecular |
C14H10O4Pb |
Peso molecular |
449 g/mol |
Nombre IUPAC |
lead(2+);dibenzoate |
InChI |
InChI=1S/2C7H6O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
Clave InChI |
HEYYNPBHZQPMJJ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















